1-Isopropyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Isopropyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C13H19N3O2 It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Isopropyl-4-(4-nitrophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-Isopropyl-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Isopropyl-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It has been investigated for its potential therapeutic properties, including its role as an inhibitor or agonist in biochemical pathways.
Mechanism of Action
The mechanism by which 1-Isopropyl-4-(4-nitrophenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Isopropyl-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.
1-(2-Pyridyl)piperazine: Investigated for its role in modulating neurotransmitter systems.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJXTQSLYPFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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